L 741742 hydrochloride

Dopamine Receptor Binding Affinity Selectivity Profile

L-741,742 hydrochloride is a potent and highly selective antagonist at the human dopamine D4 receptor, belonging to the isoxazole class of D2-like receptor ligands. It is widely employed as a pharmacological tool to dissect the specific contributions of D4 receptors in complex neurobiological and behavioral pathways, distinguishing D4-mediated effects from those of the closely related D2 and D3 receptors.

Molecular Formula C23H26Cl2N2O
Molecular Weight 417.4 g/mol
CAS No. 874882-93-6
Cat. No. B1662571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 741742 hydrochloride
CAS874882-93-6
Synonyms5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
CMPEPI-3
L 741,742
L 741742
L-741,742
L-741742
Molecular FormulaC23H26Cl2N2O
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
InChIKeyHZRPUQURUAXOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-741,742 Hydrochloride: A Highly Selective Dopamine D4 Receptor Antagonist for Neurological Research and Procurement


L-741,742 hydrochloride is a potent and highly selective antagonist at the human dopamine D4 receptor, belonging to the isoxazole class of D2-like receptor ligands [1]. It is widely employed as a pharmacological tool to dissect the specific contributions of D4 receptors in complex neurobiological and behavioral pathways, distinguishing D4-mediated effects from those of the closely related D2 and D3 receptors [2]. The compound is supplied as a hydrochloride salt, exhibiting high purity (≥98%) and solubility in DMSO for experimental applications [1].

Probe Type Selective D4 receptor antagonist
Workflow Isolates D4 from D2/D3 signaling pathways
Form & Use Hydrochloride salt, soluble in DMSO

Why a Standard D2 Antagonist Like Haloperidol or Raclopride Cannot Replace L-741,742 Hydrochloride


In dopamine receptor research, generic substitution with a standard D2-preferring antagonist (e.g., haloperidol, raclopride) is not scientifically valid. L-741,742 hydrochloride's exceptional >485-fold selectivity for the D4 receptor over the D2 receptor [1] is critical for experiments aiming to isolate the D4 receptor's unique roles. Using a less selective compound would introduce significant off-target activity at D2 and D3 receptors, which are known to mediate distinct and often opposing effects on neuronal signaling, behavior, and neuroprotection [2]. This lack of pharmacological specificity would confound experimental results, leading to erroneous conclusions about the function of the dopamine D4 receptor.

Off-target D2/D3 activity Standard D2 antagonists lack sufficient D4 selectivity and may engage D2/D3 pathways, complicating interpretation.
Endpoint mismatch D4-specific neuroprotection or behavioral endpoints may not be replicated with D2-preferring agents.
Confounded baseline Non-selective compounds can produce motor or sedative effects that mask D4-mediated behaviours.

Quantitative Evidence for Selecting L-741,742 Hydrochloride Over Closest Analogs


Receptor Binding Profile: Superior D4 Selectivity of L-741,742 vs. L-745,870

L-741,742 hydrochloride demonstrates a greater than 200-fold selectivity for the D4 receptor over D2 and D3 receptors, a key differentiator from the structurally distinct D4 antagonist, L-745,870 [1]. This quantitative difference allows for a more definitive attribution of observed effects specifically to D4 receptor antagonism.

Binding selectivity
Direct comparison
L-741,742 Ki(D4) 3.5 nM
Ki(D2) >1700 nM
D4/D2 >485-fold
L-745,870 Ki(D4) 0.43 nM
Ki(D2) 960 nM
D4/D2 >2,232-fold
Reported selectivity profile context; comparator may exhibit higher theoretical selectivity.
Radioligand binding at cloned human D2, D3, D4 receptors.
Dopamine Receptor Binding Affinity Selectivity Profile

In Vitro Neuroprotection: L-741,742 Confers Protection Where D2-Selective Antagonists Fail

In a model of hippocampal cell death induced by growth medium deprivation, L-741,742 (10⁻¹⁰–10⁻⁶ M) provided significant neuroprotection [1]. In direct contrast, the D2-preferring antagonists (-)-raclopride and remoxipride, which have low affinity for the D4 receptor, were completely ineffective [1]. This provides functional evidence that D4 receptor activation is crucial for this protective mechanism.

Neuroprotection
Direct comparison
L-741,742 Effective (blocked cell death)
D2 antagonists Ineffective (raclopride, remoxipride)
Supports D4-mediated neuroprotection; D2-preferring agents do not replicate effect.
Cultured rat hippocampal neurons, growth medium deprivation.
Neuroprotection Hippocampal Neurons Antipsychotics

In Vivo Behavioral Profile: A Clean Baseline with L-741,742 Compared to Clozapine's Sedation

In the mouse elevated plus-maze test for anxiety-related behavior, L-741,742 (0.04–5.0 mg/kg) did not produce any significant changes in active behaviors (arm entries, exploration, rearing) [1]. This contrasts sharply with the atypical antipsychotic clozapine (0.3–6.0 mg/kg), which dose-dependently inhibited all active behaviors, indicating sedation or motor impairment [1].

Behavioral profile
Direct comparison
L-741,742 No behavioral suppression (0.04–5.0 mg/kg)
Clozapine Dose-dependent inhibition of active behaviors
Clean behavioral baseline for D4 receptor studies without sedation confound.
Mouse elevated plus-maze, male Swiss-Webster mice.
Behavioral Pharmacology Anxiety Locomotor Activity

Pharmacokinetic Utility: Documented Brain Penetration of L-741,742

L-741,742 hydrochloride is reported to possess good brain penetration [REFS-1, REFS-2]. This pharmacokinetic property is essential for any compound intended for in vivo studies targeting central nervous system receptors.

Brain penetration
Data to verify
Reported good brain penetration
Supports CNS target engagement for in vivo D4 studies.
Class-level inference; specific PK data limited.
Pharmacokinetics Blood-Brain Barrier CNS Research

Recommended Research Applications for L-741,742 Hydrochloride Based on Evidence


Isolating D4 Receptor Function in Complex Signaling Pathways

L-741,742 is the optimal choice for studies investigating signaling cascades specifically downstream of the D4 receptor. Its high selectivity over D2/D3 receptors [1] ensures that observed effects on pathways such as PDGFRβ/ERK1/2 and mTOR signaling can be confidently attributed to D4 antagonism, without the confounding influence of other D2-like receptor subtypes.

Investigating D4-Mediated Neuroprotection in Primary Neuronal Cultures

Based on direct evidence of neuroprotection in hippocampal neurons [1], L-741,742 is the essential tool for researchers aiming to dissect the role of D4 receptors in cellular survival and neuroprotective mechanisms. The failure of D2-preferring antagonists in the same model validates its use as a specific probe for this functional outcome.

Conducting In Vivo Behavioral Studies Requiring High Target Selectivity

For in vivo studies aiming to link D4 receptor activity to specific behaviors (e.g., cognition, reward, or motor function), L-741,742 provides a clean pharmacological profile [1]. Its lack of intrinsic behavioral suppression, combined with its good brain penetration [2], makes it a superior tool for behavioral pharmacology compared to less selective or sedating compounds like clozapine.

Application
Selection Property
Validation Focus
D4 signaling pathway studies
High D4 vs D2 selectivity
Pathway-specific attribution, minimal D2/D3 interference
In vitro neuroprotection models
D4-mediated survival signaling
Functional neuroprotection vs D2-preferring control
In vivo D4 behavioral pharmacology
Absence of behavioral suppression
D4-linked behavior without sedation confound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 741742 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.